Olcegepant

Vue d'ensemble

Description

L’olcégépant est un antagoniste sélectif du récepteur du peptide apparenté au gène de la calcitonine. Il est principalement étudié pour son potentiel dans le traitement des crises aiguës de migraine. Ce composé est remarquable pour sa capacité à inhiber les effets du peptide apparenté au gène de la calcitonine, un neuropeptide impliqué dans la physiopathologie des migraines .

Applications De Recherche Scientifique

Olcegepant has several scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of calcitonin gene-related peptide receptor antagonists.

Biology: Investigated for its role in modulating neuropeptide activity and its effects on neuronal signaling pathways.

Medicine: Explored as a potential treatment for acute migraine attacks, with studies showing its efficacy in reducing migraine symptoms.

Industry: Potential applications in the development of new therapeutic agents targeting neuropeptide receptors

Mécanisme D'action

L’olcégépant exerce ses effets en se liant au récepteur du peptide apparenté au gène de la calcitonine, bloquant ainsi l’action du peptide apparenté au gène de la calcitonine. Cette inhibition réduit l’inflammation neurogène et la vasodilatation, qui sont des contributeurs clés à la physiopathologie de la migraine. Les cibles moléculaires comprennent les récepteurs du peptide apparenté au gène de la calcitonine situés dans les systèmes nerveux central et périphérique .

Analyse Biochimique

Biochemical Properties

Olcegepant interacts with the CGRP receptor, a key modulator in neurogenic inflammatory pain . It has shown to be a potent and selective antagonist of the CGRP-1 receptor . In preclinical studies, this compound has demonstrated the capacity to block the release of CGRP .

Cellular Effects

This compound has been observed to reduce the severity of headaches in 60% of migraine sufferers in a phase II clinical trial . It attenuates arterial dilation induced by CGRP or electrical stimulation . It also reduces gene expression and protein levels of CGRP, pro-inflammatory cytokines, inflammatory-associated miRNAs, and transient receptor potential ankyrin channels in the medulla–pons area, cervical spinal cord, and trigeminal ganglia .

Molecular Mechanism

The mechanism of action of this compound involves the dysfunction of brainstem pathways that normally modulate sensory input . The release of CGRP and other neuropeptides from trigeminal nerves is thought to mediate neurogenic inflammation within the meninges, which contributes to the generation of severe cerebral pain experienced during a migraine attack . This compound binds at CGRP receptors, blocking the effect of CGRP and thus reducing inflammation .

Dosage Effects in Animal Models

In animal models, this compound has been administered at a dosage of 2 mg/kg to counteract nitroglycerin-induced trigeminal hyperalgesia . The dosage and its effects can vary depending on the specific conditions of the study.

Transport and Distribution

Given its role as a CGRP antagonist, it’s likely that it interacts with CGRP receptors located in various tissues throughout the body .

Subcellular Localization

Given its role as a CGRP antagonist, it’s likely that it interacts with CGRP receptors located in various subcellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’olcégépant implique plusieurs étapes, notamment la formation d’intermédiaires clés et leur couplage subséquent. Les conditions de réaction impliquent souvent l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir le rendement et la pureté souhaités du produit .

Méthodes de production industrielle

La production industrielle de l’olcégépant impliquerait probablement une mise à l’échelle des méthodes de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction pour une production à grande échelle, la garantie d’une qualité constante et la mise en œuvre de techniques de purification pour isoler le produit final. L’utilisation de systèmes automatisés et de réacteurs à écoulement continu peut améliorer l’efficacité et la reproductibilité en milieu industriel .

Analyse Des Réactions Chimiques

Types de réactions

L’olcégépant subit plusieurs types de réactions chimiques, notamment :

Oxydation : Introduction d’atomes d’oxygène dans la molécule.

Réduction : Elimination d’atomes d’oxygène ou ajout d’atomes d’hydrogène.

Substitution : Remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants (par exemple, le permanganate de potassium), des réducteurs (par exemple, l’hydrure de lithium et d’aluminium) et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées, des solvants spécifiques et parfois l’utilisation de catalyseurs pour faciliter les réactions .

Principaux produits formés

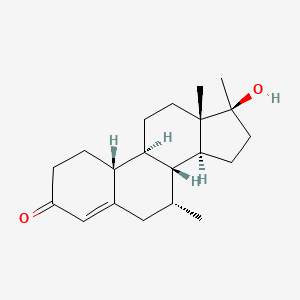

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués. Par exemple, les réactions d’oxydation peuvent produire des cétones ou des acides carboxyliques, tandis que les réactions de réduction peuvent produire des alcools ou des amines. Les réactions de substitution peuvent entraîner la formation de nouveaux dérivés ayant des propriétés pharmacologiques modifiées .

Applications de la recherche scientifique

L’olcégépant a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier le comportement des antagonistes du récepteur du peptide apparenté au gène de la calcitonine.

Biologie : Enquête sur son rôle dans la modulation de l’activité des neuropeptides et ses effets sur les voies de signalisation neuronale.

Médecine : Exploré comme un traitement potentiel des crises aiguës de migraine, les études montrant son efficacité dans la réduction des symptômes de la migraine.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs des neuropeptides

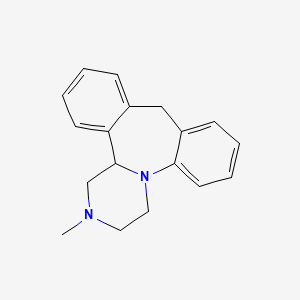

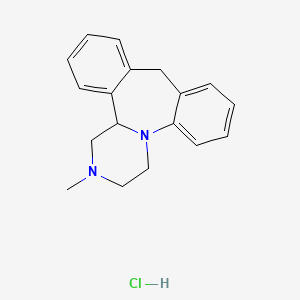

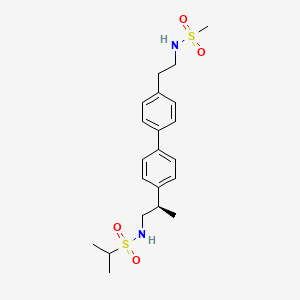

Comparaison Avec Des Composés Similaires

Composés similaires

Telcagepant : Un autre antagoniste du récepteur du peptide apparenté au gène de la calcitonine avec un potentiel thérapeutique similaire pour les migraines.

Rimegepant : Un antagoniste plus récent du récepteur du peptide apparenté au gène de la calcitonine avec une meilleure biodisponibilité orale.

Atogepant : Utilisé pour le traitement préventif des migraines.

Unicité

L’olcégépant est unique par sa forte sélectivité et sa puissance en tant qu’antagoniste du récepteur du peptide apparenté au gène de la calcitonine. Contrairement à certains autres composés, il n’a pas d’effets vasoconstricteurs, ce qui en fait une option plus sûre pour les patients présentant des facteurs de risque cardiovasculaire .

Propriétés

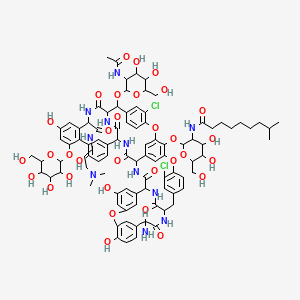

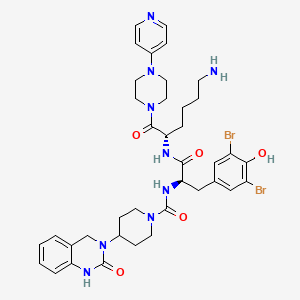

IUPAC Name |

N-[(2R)-1-[[(2S)-6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47Br2N9O5/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53)/t32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIXDWVDFFXNEG-JHOUSYSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)N[C@@H](CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47Br2N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174443 | |

| Record name | Olcegepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Migraine involves dysfunction of brainstem pathways that normally modulate sensory input. The involvement of calcitonin gene-related peptide (CGRP) in migraine pathology is supported by both clinical and experimental evidence. The release of CGRP and other neuropeptides from trigeminal nerves is thought to mediate neurogeate inflammation within the meninges which contributes to the generation of severe cerebral pain experienced during migraine attack. CGRP antagonists such as olcegepant bind at CGRP receptors, blocking the effect CGRP and thus reducing inflammation. | |

| Record name | Olcegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04869 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

204697-65-4 | |

| Record name | Olcegepant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204697-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olcegepant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204697654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olcegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04869 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olcegepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLCEGEPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOA5J8TX6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

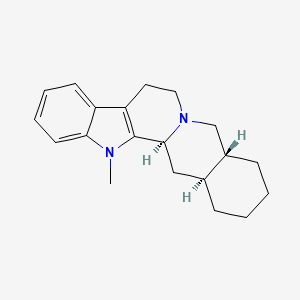

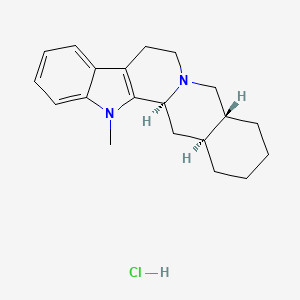

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.